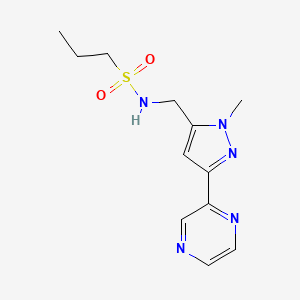
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) involved in inflammation. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide can also activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism. Furthermore, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide can induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide also has a high purity level, which is essential for conducting accurate experiments. However, one limitation of using N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide.
Direcciones Futuras
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide has significant potential for therapeutic applications in various diseases. Future research should focus on elucidating the mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide and identifying its target molecules. In addition, studies should investigate the efficacy of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide in animal models of different diseases and explore its potential side effects. Furthermore, researchers should investigate the possibility of developing N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide involves the reaction of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine with propane-1-sulfonyl chloride in the presence of a base. The resulting product is a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide also has anti-inflammatory properties and can reduce inflammation in animal models of arthritis. In addition, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-3-6-20(18,19)15-8-10-7-11(16-17(10)2)12-9-13-4-5-14-12/h4-5,7,9,15H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRBKALGLLHIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

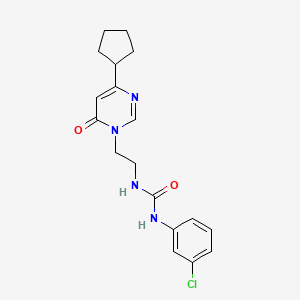
![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)
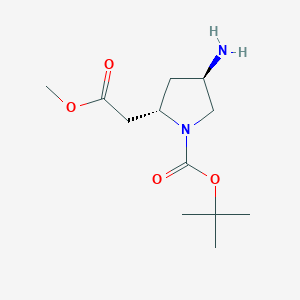
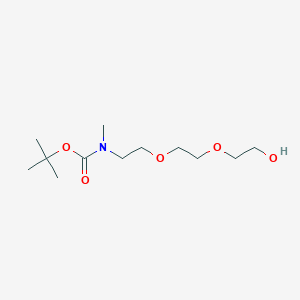

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2624359.png)
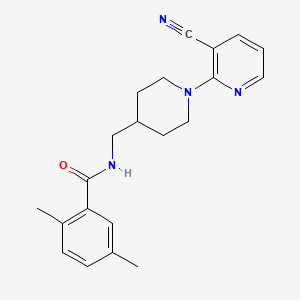

![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2624363.png)

![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
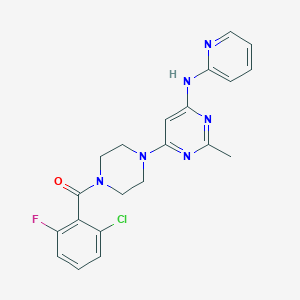
![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)
